molecular formula C19H14Cl2N4O2S B14927899 N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide

Cat. No.: B14927899
M. Wt: 433.3 g/mol
InChI Key: FAGQDSYNVCPUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE is a complex organic compound that features a triazole ring, a naphthalenesulfonamide group, and a dichlorobenzyl moiety

Properties

Molecular Formula

C19H14Cl2N4O2S

Molecular Weight

433.3 g/mol

IUPAC Name

N-[1-[(2,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide

InChI

InChI=1S/C19H14Cl2N4O2S/c20-16-7-5-15(18(21)10-16)11-25-12-22-19(23-25)24-28(26,27)17-8-6-13-3-1-2-4-14(13)9-17/h1-10,12H,11H2,(H,23,24)

InChI Key

FAGQDSYNVCPUEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=NN(C=N3)CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Dichlorobenzyl Group: This step often involves nucleophilic substitution reactions where the triazole ring is reacted with 2,4-dichlorobenzyl chloride.

    Introduction of the Naphthalenesulfonamide Group: This is usually done through sulfonation reactions, where the naphthalene ring is treated with sulfonating agents like chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can target the triazole ring or the dichlorobenzyl group, potentially yielding amines or alcohols.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Naphthoquinones and related derivatives.

    Reduction: Amines, alcohols, and reduced triazole derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N~2~-[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of the triazole ring, which is known for its biological activity.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and binding mechanisms due to its complex structure.

    Industrial Applications: Potential use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of N2-[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE involves its interaction with biological targets such as enzymes or receptors. The triazole ring can inhibit enzyme activity by binding to the active site, while the dichlorobenzyl group may enhance binding affinity through hydrophobic interactions. The naphthalenesulfonamide group can further stabilize these interactions, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE stands out due to its multifaceted structure, combining a triazole ring, a dichlorobenzyl group, and a naphthalenesulfonamide moiety. This unique combination imparts a range of chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.